Cas no 1233951-68-2 (Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate)
Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate
- Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate
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- Inchi: 1S/C16H30N2O3/c1-15(2,3)11-13(19)17-12-7-9-18(10-8-12)14(20)21-16(4,5)6/h12H,7-11H2,1-6H3,(H,17,19)
- InChI Key: SLWURSTYXYYNHZ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CC1)NC(CC(C)(C)C)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 372
- XLogP3: 2.6
- Topological Polar Surface Area: 58.6
Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 063380-1g |
tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate |
1233951-68-2 | 95% | 1g |
£276.00 | 2022-03-01 | |
| Chemenu | CM317659-1g |
tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate |
1233951-68-2 | 95% | 1g |
$346 | 2022-09-03 | |
| Chemenu | CM317659-1g |
tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate |
1233951-68-2 | 95% | 1g |
$292 | 2021-08-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695053-250mg |
Tert-butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate |
1233951-68-2 | 98% | 250mg |
¥1803.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695053-1g |
Tert-butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate |
1233951-68-2 | 98% | 1g |
¥4840.00 | 2024-08-09 |
Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate
Professional Introduction to Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate (CAS No: 1233951-68-2)
Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate, a compound with the chemical identifier CAS No: 1233951-68-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The unique structural features of Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate make it a promising candidate for various therapeutic applications, particularly in the realm of bioavailability enhancement and targeted drug delivery systems.
The molecular structure of Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate incorporates a piperidine ring, which is a common motif in many biologically active compounds. The piperidine ring is known for its ability to enhance the solubility and metabolic stability of pharmaceutical agents, making it an attractive scaffold for drug design. Additionally, the presence of a tert-butyl group and a 3,3-dimethylbutanamido moiety contributes to the compound's overall pharmacokinetic properties, potentially improving its bioavailability and reducing systemic toxicity.
Recent studies have highlighted the importance of functionalized piperidine derivatives in the development of novel therapeutics. For instance, research published in Journal of Medicinal Chemistry has demonstrated that piperidine-based compounds can serve as effective scaffolds for designing drugs with improved pharmacological profiles. These studies have shown that modifications to the piperidine ring can significantly alter the binding affinity and selectivity of drug candidates, leading to more efficient therapeutic outcomes.
In particular, the tert-butyl group in Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate plays a crucial role in modulating the compound's pharmacokinetic behavior. The bulky nature of the tert-butyl group can prevent rapid metabolism and enhance the compound's residence time within the biological system. This property is particularly valuable in drug development, where maximizing therapeutic efficacy while minimizing side effects is paramount.
The amide linkage between the piperidine ring and the 3,3-dimethylbutanamido group also contributes to the compound's stability and bioactivity. Amide bonds are known for their robustness and are frequently found in biologically active molecules. The specific arrangement of atoms in this moiety can influence the compound's interactions with biological targets, making it a key factor in determining its therapeutic potential.
Current research in medicinal chemistry has been exploring novel ways to leverage piperidine derivatives for treating various diseases. For example, studies have indicated that piperidine-based compounds exhibit potent activity against enzymes involved in inflammation and pain signaling. These findings suggest that Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate could be a valuable tool in developing treatments for chronic inflammatory conditions.
Furthermore, advancements in computational chemistry have enabled researchers to predict and optimize the properties of drug candidates more efficiently. Molecular modeling techniques have been used to study how different substituents on the piperidine ring affect the compound's binding affinity and selectivity. These computational studies have guided experimental efforts and led to the discovery of new lead compounds with improved pharmacological profiles.
The synthesis of Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate represents another area of significant interest. Modern synthetic methodologies have allowed for more efficient and scalable production of complex molecules like this one. Techniques such as solid-phase synthesis and flow chemistry have made it possible to produce high-purity compounds with greater ease than traditional methods.
In conclusion, Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate (CAS No: 1233951-68-2) is a multifaceted compound with considerable potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research and development. As our understanding of medicinal chemistry continues to evolve, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.
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